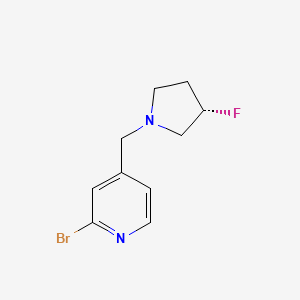
(S)-2-Bromo-4-((3-fluoropyrrolidin-1-yl)methyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Bromo-4-((3-fluoropyrrolidin-1-yl)methyl)pyridine is a chemical compound that belongs to the class of pyridines It is characterized by the presence of a bromine atom at the second position and a fluoropyrrolidine group attached to the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Bromo-4-((3-fluoropyrrolidin-1-yl)methyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-bromopyridine and 3-fluoropyrrolidine.
Formation of Intermediate: The 3-fluoropyrrolidine is reacted with a suitable protecting group to form a protected intermediate.
Coupling Reaction: The protected intermediate is then coupled with 2-bromopyridine under specific reaction conditions, such as the presence of a base and a suitable solvent.
Deprotection: The final step involves the removal of the protecting group to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Bromo-4-((3-fluoropyrrolidin-1-yl)methyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols, and conditions may involve the use of a base and a polar solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
(S)-2-Bromo-4-((3-fluoropyrrolidin-1-yl)methyl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (S)-2-Bromo-4-((3-fluoropyrrolidin-1-yl)methyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrrolidine group can enhance binding affinity and selectivity towards these targets, leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylpyridine: Similar structure but lacks the fluoropyrrolidine group.
4-Bromo-2-fluoropyridine: Contains a fluorine atom but lacks the pyrrolidine group.
2-Bromo-4-(pyrrolidin-1-yl)pyridine: Similar structure but lacks the fluorine atom.
Uniqueness
(S)-2-Bromo-4-((3-fluoropyrrolidin-1-yl)methyl)pyridine is unique due to the presence of both the bromine atom and the fluoropyrrolidine group. This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C10H12BrFN2 |
|---|---|
Molecular Weight |
259.12 g/mol |
IUPAC Name |
2-bromo-4-[[(3S)-3-fluoropyrrolidin-1-yl]methyl]pyridine |
InChI |
InChI=1S/C10H12BrFN2/c11-10-5-8(1-3-13-10)6-14-4-2-9(12)7-14/h1,3,5,9H,2,4,6-7H2/t9-/m0/s1 |
InChI Key |
GCHWHDBFDVKACW-VIFPVBQESA-N |
Isomeric SMILES |
C1CN(C[C@H]1F)CC2=CC(=NC=C2)Br |
Canonical SMILES |
C1CN(CC1F)CC2=CC(=NC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[cyclopropane-1,6'-thieno[2,3-c]pyrrol]-4'(5'H)-one](/img/structure/B15219322.png)
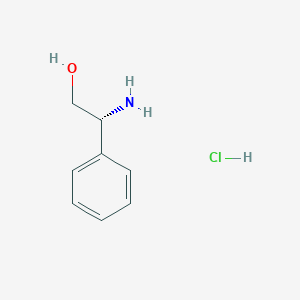
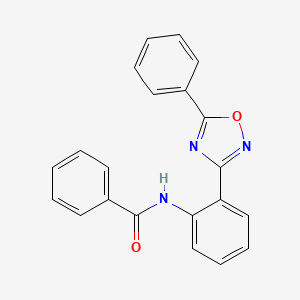
![1-phenyl-N-[2-(2-thienyl)ethyl]cyclopentanecarboxamide](/img/structure/B15219345.png)
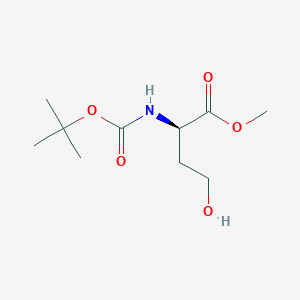
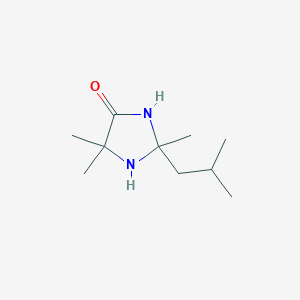
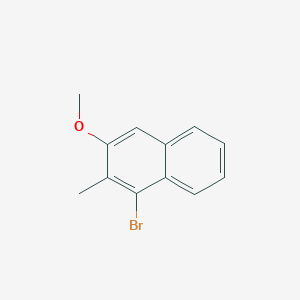
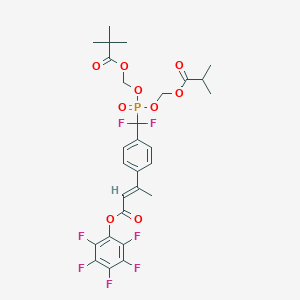
![5-(2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)pyridin-2-amine hydrochloride](/img/structure/B15219386.png)

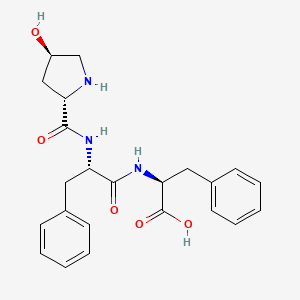
![(1R,6R,7R)-7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane](/img/structure/B15219409.png)
![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1'-biphenyl]-2-ylmethyl)propanoic acid](/img/structure/B15219414.png)

